molecular formula C8H13ClO B1353899 Cycloheptanecarbonyl chloride CAS No. 6557-86-4

Cycloheptanecarbonyl chloride

Cat. No. B1353899
CAS RN: 6557-86-4
M. Wt: 160.64 g/mol
InChI Key: CIYPNZYEUZQIHN-UHFFFAOYSA-N
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Description

Cycloheptanecarbonyl chloride is a chemical compound with the molecular formula C8H13ClO . It has an average mass of 160.641 Da and a monoisotopic mass of 160.065491 Da .


Molecular Structure Analysis

The molecular structure of Cycloheptanecarbonyl chloride consists of a cycloheptane ring attached to a carbonyl chloride group .


Physical And Chemical Properties Analysis

Cycloheptanecarbonyl chloride is a liquid at room temperature. The density of the compound is 1.096 g/mL at 25°C .

Scientific Research Applications

C-H Bond Activation and Oxidation of Cyclohexane

  • Application: Cycloheptanecarbonyl chloride is involved in C-H bond activation and oxidation reactions. An example includes the reaction of chromyl chloride with cyclohexane, leading to chlorocyclohexane and cyclohexene. This process demonstrates the role of cycloheptanecarbonyl chloride derivatives in organic synthesis and materials chemistry (Cook & Mayer, 1994).

Catalytic Reduction

  • Application: Cycloheptanecarbonyl chloride serves as a substrate in catalytic reduction processes. For instance, its reduction by electrogenerated nickel(I) salen in acetonitrile leads to complex organic compounds, demonstrating its utility in catalysis and organic transformation (Bhattacharya, Samide & Peters, 1998).

Synthesis of Intermediates

  • Application: It's used in synthesizing important intermediates like cyclopropane carbonyl chloride. This showcases its significance in the production of various chemical intermediates with applications in pharmaceuticals, agrochemicals, and other industries (Zhang, 2007).

Radical Generation and Cross-Coupling

  • Application: Cycloheptanecarbonyl chloride derivatives are instrumental in generating chlorine radicals for C(sp3)-H cross-coupling, a technique useful in complex molecule synthesis and pharmaceutical research (Shields & Doyle, 2016).

Vibrational Spectra and Conformational Behavior

  • Application: The study of its vibrational spectra and conformational behavior contributes to understanding molecular dynamics and properties, important in material science and molecular engineering (Katon, Feairheller & Miller, 1968).

Oxidative Chlorination

  • Application: Its role in light-induced oxidative chlorination of alkanes, such as cyclohexane, is vital in organic synthesis, highlighting its utility in developing new synthetic methodologies (Zhao & Lu, 2017).

Safety And Hazards

Cycloheptanecarbonyl chloride is classified as dangerous, with hazard statements H302, H335, and H314 indicating that it is harmful if swallowed, may cause respiratory irritation, and causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Future Directions

While specific future directions for Cycloheptanecarbonyl chloride are not mentioned in the search results, carbonyl chlorides are important intermediates in organic synthesis, suggesting potential applications in the development of new synthetic methodologies and the synthesis of complex organic molecules .

properties

IUPAC Name

cycloheptanecarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYPNZYEUZQIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502426
Record name Cycloheptanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloheptanecarbonyl chloride

CAS RN

6557-86-4
Record name Cycloheptanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
NF Kirillov, VS Melekhin, DV Bogatyrev - Russian Journal of Organic …, 2008 - Springer
… turnings in 25 ml of anhydrous benzene and 10 ml of anhydrous ethyl acetate was added 0.1 mol of methyl 2-bromo-2-methyl-propanoate and 0.1 mol cycloheptanecarbonyl chloride in …
Number of citations: 1 link.springer.com
AP Kozikowski, OK Onajole, J Stec… - Journal of medicinal …, 2017 - ACS Publications
… Compound 24 was obtained by LiAlH 4 reduction of the amide 2, whereas compound 29 was prepared by coupling intermediate 45 with cycloheptanecarbonyl chloride. …
Number of citations: 62 pubs.acs.org
PW Collins, AF Gasiecki, WE Perkins… - Journal of medicinal …, 1989 - ACS Publications
By use of standard cuprate methodology, a series of 18-cycloalkyl analogues of enisoprost was prepared in an effort to impede chain metabolism and prolong duration of gastric …
Number of citations: 13 pubs.acs.org
F Gado, KA Mohamed, S Meini, R Ferrisi… - European Journal of …, 2021 - Elsevier
… cycloheptanecarbonyl chloride in DMF and triethylamine initially at 0 C and then at room temperature for 12 h, gave the amides 19–26 respectively. The cycloheptanecarbonyl chloride …
Number of citations: 6 www.sciencedirect.com
FYT Leung - 1964 - open.library.ubc.ca
Two series of cycloalkyl analogues of Antergan have been synthesized and analyzed. The compounds of the first series have the basic structure of N, N-dimethyl-N¹-phenyl-N¹-(…
Number of citations: 3 open.library.ubc.ca
F Gado, L Di Cesare Mannelli, E Lucarini… - Journal of medicinal …, 2018 - ACS Publications
… The reaction between the amine 1 and the cycloheptanecarbonyl chloride in toluene, DMF, and triethylamine, carried out initially at 0 C and then at 30 C for 48 h, afforded the amide 2. …
Number of citations: 59 pubs.acs.org
B Polini, C Cervetto, S Carpi, S Pelassa, F Gado… - Life, 2020 - mdpi.com
… The reaction between the amine derivatives 2 and the cycloheptanecarbonyl chloride in DMF and triethylamine initially at 0 C and then at room temperature for 12 h, gave the …
Number of citations: 16 www.mdpi.com
FE Collins Jr - 1965 - search.proquest.com
… dehydrohalogenation of cycloheptanecarbonyl chloride with triethylamine. This monomer reacted with aniline to give cycloheptanecarboxanilide, and gave with cyclopentadiene a …
Number of citations: 5 search.proquest.com
R Ferrisi, F Gado, B Polini, C Ricardi… - Frontiers in …, 2022 - frontiersin.org
… The reaction between the amine derivative 12 and the cycloheptanecarbonyl chloride in DMF and triethylamine initially at 0C and then at room temperature for 24 h, gave the amides 13…
Number of citations: 7 www.frontiersin.org
YS Wang - 1969 - open.library.ubc.ca
Cycloalkyl analogues of Antergan with the basic structure of N, N-dimethyl-N’-cycloalkylmethyl-N’-phenylethylenedi-amlne have been synthesized in good yields. The alkyl group was a …
Number of citations: 1 open.library.ubc.ca

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